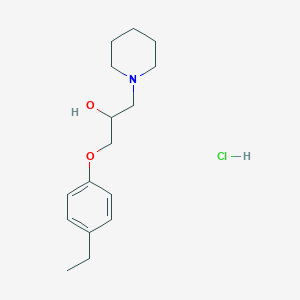

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with a 4-ethylphenoxy group at position 1 and a piperidin-1-yl group at position 3, with a hydrochloride salt enhancing solubility. This compound shares structural motifs with classical beta-blockers, such as aryloxypropanolamine moieties, which are critical for receptor interaction .

Properties

IUPAC Name |

1-(4-ethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-2-14-6-8-16(9-7-14)19-13-15(18)12-17-10-4-3-5-11-17;/h6-9,15,18H,2-5,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHHHLRVAQMZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process:

Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenyl halide.

Nucleophilic Substitution: The 4-ethylphenyl halide is then reacted with 3-chloropropanol in the presence of a base to form 1-(4-ethylphenoxy)-3-chloropropanol.

Piperidinyl Substitution: The final step involves the reaction of 1-(4-ethylphenoxy)-3-chloropropanol with piperidine under basic conditions to yield 1-(4-ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylphenoxy group can interact with hydrophobic pockets, while the piperidinyl group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Analogs and Key Differences

Key Structural Insights

- Piperidine vs. Amino Groups: The piperidin-1-yl group in the target compound provides a cyclic amine structure, which may enhance receptor binding kinetics compared to linear amines (e.g., isopropylamino in Betaxolol impurities) .

- Hybrid Structures: Compounds like 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride () combine beta-blocker and piperazine motifs, suggesting dual β-adrenergic and serotonin receptor modulation .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological and Physicochemical Properties

Key Findings

- Lipophilicity: The target compound’s ethylphenoxy group balances lipophilicity (LogP ~2.8), favoring membrane penetration without excessive accumulation, unlike naphthyloxy derivatives (LogP >3.0) .

- Salt Forms : Hydrochloride salts improve solubility across analogs, critical for oral bioavailability .

Research and Clinical Relevance

- Beta-Blocker Development: The target compound’s piperidine moiety is under investigation for reduced bronchoconstriction (a common issue with β2 antagonism) compared to propranolol derivatives .

- Hybrid Activity : Piperazine-containing analogs () highlight trends in dual-target drug design, though safety profiles remain unvalidated .

Biological Activity

1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, commonly referred to as AEPP, is a chemical compound that has attracted significant attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by an ethylphenoxy group, a piperidinyl group, and a propanol moiety, which contribute to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H25ClN2O2. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of AEPP is primarily attributed to its interaction with specific receptors and enzymes. The ethylphenoxy group is believed to enhance hydrophobic interactions with target proteins, while the piperidinyl group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of various biological pathways, leading to therapeutic effects.

Biological Activities

Research has highlighted several key biological activities associated with AEPP:

1. Anticancer Activity

Recent studies have demonstrated that AEPP exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that AEPP can induce apoptosis in breast cancer cells (MCF-7), displaying higher efficacy than standard chemotherapeutic agents like Tamoxifen . The compound's ability to inhibit cell proliferation is linked to its structural motifs that interfere with cellular signaling pathways.

2. Enzyme Inhibition

AEPP has been investigated for its potential as an enzyme inhibitor. Its structural configuration allows it to act on specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase B (MAO B), which plays a crucial role in the metabolism of neurotransmitters . The IC50 values for AEPP in inhibiting MAO B were found to be lower than 50 nM, indicating potent enzyme inhibition.

3. Receptor Binding Affinity

The compound has also been evaluated for its binding affinity to various receptors, including histamine H3 receptors (H3R). While some derivatives of AEPP showed poor affinity for H3R, modifications in the structure have resulted in improved binding characteristics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AEPP, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 1-(4-Methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | Methyl instead of ethyl group | Moderate anticancer activity | Not specified |

| 1-(4-Isopropylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | Isopropyl group | Lower receptor affinity | Not specified |

| 1-(4-Butylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | Butyl group | Variable enzyme inhibition | Not specified |

AEPP stands out due to its ethyl group which enhances hydrophobicity and potentially increases binding affinity compared to other analogs.

Case Studies

Several case studies have focused on the therapeutic potential of AEPP:

- Breast Cancer Study : A study evaluating the anticancer properties of AEPP revealed that it significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .

- Neuroprotective Effects : Research on neuroprotective properties indicated that AEPP could enhance dopamine levels by inhibiting MAO B, suggesting its potential use in treating neurodegenerative diseases like Parkinson's .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Etherification | 4-Ethylphenol, K₂CO₃, acetone, 65°C | 75–85 | >95* | |

| Amine coupling | Piperidine, DMF, 70°C | 80–90 | >98* | |

| Salt formation | HCl gas in Et₂O | 95 | 99 (by titration) | |

| *Purity validated via HPLC . |

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assign peaks for the ethylphenoxy aromatic protons (δ 6.8–7.2 ppm), piperidinyl N-CH₂ (δ 2.5–3.5 ppm), and propan-2-ol backbone (δ 3.8–4.2 ppm) .

- ¹³C NMR : Confirm quaternary carbons in the piperidine ring (δ 45–55 ppm) and ether linkages (δ 70–80 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine patterns .

- Infrared (IR) Spectroscopy : Detect O-H (3200–3500 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .

Basic: How can researchers validate the purity of the compound, and what analytical methods are recommended?

Answer:

- Titration : Argentometric titration (e.g., Volhard method) to quantify chloride content, ensuring stoichiometric HCl salt formation (98–102% purity) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to a certified reference standard .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

Advanced: What strategies are effective in resolving contradictions between theoretical and observed spectral data (e.g., NMR chemical shifts)?

Answer:

- Cross-validation : Compare 2D NMR (COSY, HSQC) to confirm spin-spin coupling and carbon-proton correlations .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and optimize molecular conformations .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled piperidine to clarify ambiguous signals .

Advanced: How should researchers design in vitro assays to investigate the compound's receptor binding kinetics and selectivity?

Answer:

- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]-spiperone for dopamine receptors) to measure IC₅₀ values .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., Hill equation) .

- Selectivity Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT₂, adrenergic α₁) to identify off-target interactions .

Q. Table 2: Example Binding Data for Structural Analogs

| Target Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. 5-HT₂A) | Source |

|---|---|---|---|

| Dopamine D₂ | 12 ± 2 | 1.5 | |

| 5-HT₂A | 8 ± 1 | 1.0 | |

| Adrenergic α₁ | 450 ± 50 | 56 |

Advanced: What methodologies are appropriate for studying the compound's stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Accelerated Stability Testing : Store at 40°C/75% RH for 1 month; assess water content by Karl Fischer titration .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?

Answer:

- Analog Synthesis : Modify the 4-ethylphenoxy group (e.g., replace with 4-propylphenoxy) or piperidine ring (e.g., introduce methyl substituents) .

- Biological Testing : Compare EC₅₀ values across analogs to map pharmacophore requirements .

- Molecular Docking : Use X-ray crystallography data of target receptors (e.g., β-adrenergic receptor PDB: 2RH1) to predict binding modes .

Advanced: What statistical approaches are recommended for analyzing dose-response data with non-linear patterns?

Answer:

- Four-Parameter Logistic (4PL) Model : Fit data using equation .

- Outlier Detection : Apply Grubbs' test (α = 0.05) to exclude anomalous replicates .

- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.